Naphthalan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalan, also known as naphthalene, is an organic compound with the chemical formula C10H8. It is a white crystalline solid with a characteristic odor of coal tar. This compound is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is commonly found in mothballs and is used in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Naphthalan can be synthesized through several methods, including the distillation of coal tar and the catalytic hydrogenation of petroleum. The primary method involves the fractional distillation of coal tar, where this compound is isolated as a fraction .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of petroleum-derived hydrocarbons. This process involves the use of catalysts such as platinum or palladium under high pressure and temperature conditions to convert hydrocarbons into this compound .

Análisis De Reacciones Químicas

Types of Reactions: Naphthalan undergoes various chemical reactions, including:

Reduction: Reduction of this compound with sodium in ethanol yields 1,4-dihydronaphthalene.

Substitution: this compound undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at 60°C produce 1-nitronaphthalene.

Sulfonation: Concentrated sulfuric acid at 60°C yields 1-naphthalenesulfonic acid, while at 165°C, it produces 2-naphthalenesulfonic acid.

Halogenation: Chlorine in the presence of carbon tetrachloride forms 1-chloronaphthalene.

Major Products:

Phthalic anhydride: from oxidation.

1,4-dihydronaphthalene: from reduction.

1-nitronaphthalene: from nitration.

1-chloronaphthalene: from halogenation.

Aplicaciones Científicas De Investigación

Treatment of Skin Diseases

Naphthalan has been extensively studied for its therapeutic effects on skin conditions, especially psoriasis and psoriatic arthritis. The Naftalan Special Hospital in Croatia utilizes this compound oil for treating these conditions, leveraging its antiproliferative properties. Research indicates that this compound can reduce keratinocyte proliferation and decrease the number of immunocompetent cells in psoriatic lesions, thus alleviating symptoms of the disease .

Table 1: Therapeutic Effects of this compound on Skin Conditions

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. It has demonstrated selective inhibition of malignant cell proliferation without affecting non-malignant cells. In animal models, this compound has been shown to slow tumor growth and neoangiogenesis in squamous cell carcinoma .

Case Study:

A study involving a mouse model indicated that this compound significantly reduced tumor growth rates by inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .

Industrial Applications

This compound is also used in various industrial applications, including:

- Solvent Production : As a solvent in chemical synthesis and formulation.

- Chemical Intermediate : In the production of dyes, resins, and other chemical compounds.

Health Implications

While this compound has beneficial applications, it is essential to recognize its potential health risks associated with exposure:

Toxicity and Health Risks

Naphthalene exposure has been linked to several health issues, including hemolysis and methemoglobinemia, particularly in cases of accidental ingestion (e.g., mothballs). Epidemiological studies have suggested a correlation between naphthalene exposure and increased cancer risk, particularly laryngeal and colorectal cancers .

Table 2: Health Risks Associated with Naphthalene Exposure

Mecanismo De Acción

Naphthalan exerts its effects through various mechanisms:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.

Biphenyl: Consists of two benzene rings connected by a single bond.

Uniqueness of Naphthalan: this compound is unique due to its simple structure of two fused benzene rings, making it a versatile precursor for various chemical reactions and industrial applications. Its ease of production and wide range of applications set it apart from other similar compounds .

Propiedades

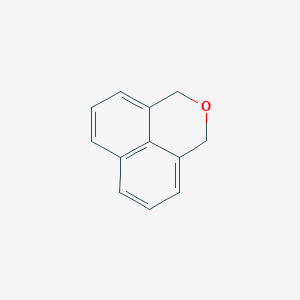

Fórmula molecular |

C12H10O |

|---|---|

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |

InChI |

InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2 |

Clave InChI |

OMRSFKWMIDIMKJ-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC3=C2C(=CC=C3)CO1 |

Sinónimos |

naphthalan naphthalanic oil |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.